

Spectroscopic Analysis of 4-Bromo-4'-heptylbiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-4'-heptylbiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for the liquid crystal intermediate, **4-Bromo-4'-heptylbiphenyl**. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings. The data is compiled from publicly available resources and is presented in a structured format for ease of reference and comparison.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Bromo-4'-heptylbiphenyl** provides detailed information about the proton environment within the molecule. The data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below. These parameters are crucial for assigning specific protons to their respective positions in the molecular structure.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
H-2', H-6'	7.51	d	2H	8.2
H-3, H-5	7.49	d	2H	8.5
H-2, H-6	7.39	d	2H	8.5
H-3', H-5'	7.21	d	2H	8.2
-CH ₂ - (α)	2.62	t	2H	7.7
-CH ₂ - (β)	1.62	quint	2H	7.5
-CH ₂ - (γ, δ, ε)	1.30	m	6H	
-CH ₃ (ζ)	0.88	t	3H	7.0

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of **4-Bromo-4'-heptylbiphenyl**. The chemical shifts for each carbon atom are tabulated below, offering insights into the electronic environment of the carbon nuclei. This data is instrumental in confirming the overall structure and substitution pattern of the biphenyl core and the heptyl chain.

Assignment	Chemical Shift (δ) ppm
C-4'	141.9
C-1	139.9
C-1'	138.3
C-3, C-5	131.7
C-2', C-6'	128.9
C-2, C-6	128.5
C-3', C-5'	127.0
C-4	121.1
-CH ₂ - (α)	35.5
-CH ₂ - (β)	31.8
-CH ₂ - (γ)	31.5
-CH ₂ - (δ)	29.2
-CH ₂ - (ϵ)	22.6
-CH ₃ (ζ)	14.1

Experimental Protocol

The NMR spectral data presented in this guide were obtained using standard NMR spectroscopic techniques. While the specific instrument parameters from the original source may vary, the following protocol outlines a typical procedure for acquiring high-quality NMR data for this type of compound.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of **4-Bromo-4'-heptylbiphenyl** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer Frequency: 400 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 8223.7 Hz (20.5 ppm)
- Acquisition Time: 3.98 s

¹³C NMR Acquisition:

- Spectrometer Frequency: 100 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 23809.5 Hz (236.9 ppm)
- Acquisition Time: 1.39 s

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate NMR software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation,

phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C).

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **4-Bromo-4'-heptylbiphenyl** with the numbering scheme used for the NMR assignments.

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